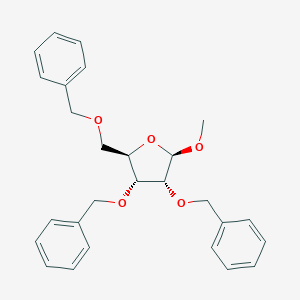

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

Descripción general

Descripción

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a chemical compound with the molecular formula C27H30O5 and a molecular weight of 434.52 g/mol . It is a derivative of ribose, a pentose sugar, and is characterized by the presence of three benzyl groups attached to the ribofuranoside ring. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose followed by benzylation. One common method includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of ribose are protected using acetyl or benzoyl groups.

Benzylation: The protected ribose is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection, benzylation, and deprotection, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

MTRB serves as an important intermediate in the synthesis of more complex organic molecules. Its tri-O-benzylated structure allows for selective reactions that are beneficial in constructing various glycosides and oligosaccharides. The compound is particularly useful as a glycosylation reagent, facilitating the formation of glycosidic bonds in carbohydrate chemistry .

Medicinal Chemistry

As a purine nucleoside analog, MTRB plays a crucial role in the development of antiviral drugs and nucleoside analogs. Its mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in cancer cells. This property has been exploited in research targeting indolent lymphoid malignancies, where MTRB exhibits notable antitumor activity .

Biological Research

MTRB is utilized in studies focusing on enzyme mechanisms and metabolic pathways involving ribose derivatives. Its ability to mimic natural nucleosides makes it a valuable tool for investigating ribonucleic acid (RNA) synthesis and function. Researchers have employed MTRB to explore the enzymatic processes that govern nucleotide metabolism .

Industrial Applications

In industrial settings, MTRB is employed in the production of specialty chemicals and pharmaceuticals. Its stability and lipophilicity enhance its utility as an intermediate in large-scale chemical syntheses. The compound's ability to undergo various chemical reactions—including oxidation and reduction—further broadens its application scope in industrial chemistry .

Case Studies

- Antitumor Activity : A study demonstrated that MTRB effectively induces apoptosis in specific cancer cell lines by disrupting DNA synthesis. This finding supports its potential use as a therapeutic agent for treating certain malignancies.

- Glycosylation Reagent : In a synthetic route involving oligosaccharide formation, MTRB was successfully used as a glycosyl donor. The reaction yielded high purity oligosaccharides, showcasing its efficiency in organic synthesis .

- Enzyme Mechanism Studies : Research utilizing MTRB has provided insights into the enzymatic pathways involved in nucleotide metabolism. The compound's structural similarity to natural nucleosides allowed for detailed investigations into enzyme-substrate interactions .

Mecanismo De Acción

The mechanism of action of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside involves its interaction with various enzymes and metabolic pathways. The benzyl groups enhance the compound’s stability and facilitate its incorporation into nucleoside analogs. These analogs can inhibit viral replication by interfering with viral DNA or RNA synthesis. The compound’s molecular targets include viral polymerases and other enzymes involved in nucleoside metabolism.

Comparación Con Compuestos Similares

- Methyl 2,3,5-tris-O-(phenylmethyl)-D-ribofuranoside

- 1-O-methyl-2,3,5-tri-O-benzylpentofuranose

- (2R,3R,4R,5R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran

Comparison: Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is unique due to its specific substitution pattern on the ribofuranoside ring. This pattern provides distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of three benzyl groups enhances its lipophilicity and stability, making it a valuable intermediate in the synthesis of nucleoside analogs .

Actividad Biológica

Overview

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside (CAS 55725-85-4) is a purine nucleoside analog with significant biological activity, particularly in the context of cancer treatment. Its molecular formula is C27H30O5, and it has a molecular weight of 434.52 g/mol. This compound has garnered attention for its role in inhibiting DNA synthesis and inducing apoptosis in various cancer cell lines.

The primary mechanism of action for this compound involves its incorporation into DNA during replication. This incorporation disrupts normal DNA synthesis, leading to cell cycle arrest and ultimately triggering programmed cell death (apoptosis) in malignant cells.

Biochemical Pathways

- Target : The compound acts as a purine nucleoside analog.

- Mode of Action : Inhibits DNA synthesis by integrating into the DNA strand.

- Result : Induction of apoptosis in cancer cells, particularly effective against indolent lymphoid malignancies.

Biological Activity

The biological activity of this compound has been explored in various studies:

- Antitumor Activity : Exhibits broad antitumor effects across multiple cancer types. In vitro studies have demonstrated its efficacy against lymphoid malignancies and other solid tumors .

- Cell Proliferation Inhibition : The compound has been shown to significantly reduce cell proliferation in several cancer cell lines, including MDA-MB-231 and Hs 578T. The concentration that induces a five-fold increase in apoptotic signal was reported to be notably low, indicating high potency .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer models:

- Study on Lymphoid Malignancies :

- Solid Tumor Models :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other nucleoside analogs:

| Compound Name | Molecular Weight (g/mol) | Antitumor Activity | Mechanism |

|---|---|---|---|

| This compound | 434.52 | Broad; effective against lymphoid malignancies | DNA synthesis inhibition |

| Acyclovir | 225.22 | Specific for herpes viruses | Viral DNA polymerase inhibition |

| Gemcitabine | 299.24 | Broad; effective against solid tumors | Nucleoside analog affecting DNA synthesis |

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKHGGGJZLGII-FPCALVHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557499 | |

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55725-85-4 | |

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.